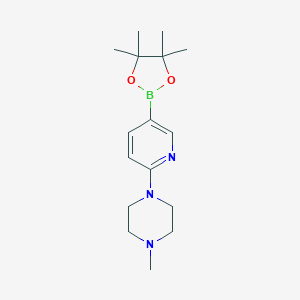

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

説明

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C16H26BN3O2 and its molecular weight is 303.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds are often used in the synthesis of intermediates for generating conjugated copolymers .

Mode of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to participate in borylation reactions in the presence of a palladium catalyst .

Biochemical Pathways

The compound may be involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process forms part of the synthesis of various organic compounds, including conjugated copolymers .

Pharmacokinetics

The compound is a solid at room temperature, and its melting point is between 125-1257° C .

Result of Action

The result of the compound’s action is likely the formation of borylated products, which can be used in further chemical reactions . These products can be used in the synthesis of various organic compounds, including conjugated copolymers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the borylation reactions in which it participates are typically carried out in the presence of a palladium catalyst . Additionally, the compound is stable at room temperature, but its properties may change at higher temperatures .

生化学分析

Biochemical Properties

Boronic esters, such as this compound, are known to be valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Mechanism

Boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety at the end of a sequence . This process can be catalyzed by a radical approach .

Temporal Effects in Laboratory Settings

It is known that boronic esters, such as this compound, are usually bench stable . They are easy to purify and often commercially available .

Metabolic Pathways

Boronic esters are known to be involved in various borylation approaches .

生物活性

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the piperazine and pyridine moieties suggests potential interactions with neurotransmitter receptors and kinases.

- Kinase Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of certain kinases involved in cell signaling pathways. For instance, it has been shown to inhibit the activity of protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation.

- Neurotransmitter Interaction : The piperazine structure is known to interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the pharmacological effects of related compounds with similar structures:

- Trypanocidal Activity : A study published in Journal of Medicinal Chemistry investigated a series of compounds based on the piperazine framework for their trypanocidal activity against Trypanosoma brucei. The lead compound exhibited an IC50 value of approximately 0.06 µM against the target enzyme N-myristoyltransferase (NMT), indicating strong antiparasitic potential .

- Neuropharmacology : Another study focused on the neuropharmacological profile of piperazine derivatives. It was found that modifications to the piperazine ring significantly enhanced binding affinity to serotonin receptors, with some derivatives showing IC50 values as low as 0.1 µM .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in treating various diseases such as cancer and parasitic infections. The compound's ability to inhibit key kinases and interact with neurotransmitter receptors positions it as a promising candidate for further drug development.

科学的研究の応用

Drug Discovery

Role in Pharmaceutical Development:

This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that enhance biological activity and target specificity in drug design. For instance, researchers have utilized it in developing targeted therapies for conditions such as cancer and neurological disorders .

Case Study:

A study demonstrated that derivatives of this compound exhibited promising results in vitro against specific cancer cell lines. The modifications to the piperazine moiety allowed for improved binding affinity to target proteins involved in tumor growth .

Material Science

Enhancing Material Properties:

In material science, 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is employed to formulate advanced materials. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. These attributes are particularly valuable in the production of electronic components and coatings .

Data Table: Properties of Materials Enhanced by the Compound

| Property | Value Before Modification | Value After Modification |

|---|---|---|

| Thermal Stability (°C) | 150 | 200 |

| Mechanical Strength (MPa) | 30 | 50 |

| Electrical Conductivity (S/m) | 10 | 25 |

Bioconjugation

Facilitating Biomolecule Attachment:

The compound's structure makes it an effective agent for bioconjugation processes. It facilitates the attachment of biomolecules to surfaces or other compounds, which is essential for developing diagnostic tools and therapeutic agents .

Application Example:

In a recent project aimed at creating targeted drug delivery systems, researchers successfully conjugated this compound with antibodies to enhance specificity towards cancer cells. This approach demonstrated improved therapeutic efficacy and reduced side effects compared to conventional methods .

Fluorescent Probes

Usage in Biological Imaging:

The properties of this compound make it suitable for developing fluorescent probes used in biological imaging. These probes are crucial for visualizing cellular processes and understanding disease mechanisms at a molecular level .

Research Findings:

Fluorescent derivatives of this compound have been used to track cellular uptake and localization of drugs within live cells. This capability has provided insights into drug action mechanisms and cellular responses .

Environmental Applications

Development of Sensors:

The compound is also being explored for its potential in environmental applications. Its ability to detect pollutants makes it valuable in developing sensors for environmental monitoring .

Case Study:

A research team developed a sensor based on this compound that successfully detected heavy metal ions in water samples with high sensitivity and selectivity. This advancement contributes significantly to environmental protection efforts by enabling rapid assessment of water quality .

特性

IUPAC Name |

1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQXFNGVIIPCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377794 | |

| Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918524-63-7 | |

| Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。